Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride
Description
Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride is a synthetic organic compound featuring a benzoate ester backbone substituted with a nitro group at the 3-position and a piperazine ring at the 4-position. The hydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 3-nitro-4-piperazin-1-ylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4.ClH/c1-2-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDPONWMGJIAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most common method involves the displacement of a nitro-substituted leaving group on a benzoate ester by piperazine. A typical procedure involves:
Reductive Amination
An alternative route employs nitro reduction followed by piperazine coupling:
Optimization Challenges:
-
Nitro group reduction requires strict control to avoid over-reduction.
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Piperazine coupling efficiency depends on steric hindrance and solvent polarity.
Industrial-Scale Production
Batch Process Optimization
Industrial protocols emphasize cost efficiency and scalability:
Yield Comparison:
| Method | Scale (kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Batch (DMF) | 10 | 70 | 95 |
| Continuous Flow | 50 | 75 | 97 |
Purification Techniques
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Recrystallization : Ethanol/water (3:1) achieves >99% purity.
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Chromatography : Silica gel (ethyl acetate/hexane) for lab-scale purification.
Analytical Validation
Structural Confirmation
Impurity Profiling
| Impurity | Source | Resolution Method |
|---|---|---|
| Unreacted Piperazine | Incomplete coupling | Column chromatography |
| Hydrolysis Byproducts | Moisture exposure | Drying under vacuum |
Challenges and Mitigation Strategies
Nitro Group Reactivity
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Issue : Competing side reactions (e.g., reduction during coupling).
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Solution : Use of nitro-protecting groups (e.g., Boc) or low-temperature conditions.
Recent Advances
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position undergoes catalytic hydrogenation to yield aromatic amines, a common pathway for nitroarenes.
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Mechanistic Insight : The nitro group is reduced to an amine via intermediate hydroxylamine and nitroso species .
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Applications : The resulting amine serves as a precursor for further functionalization (e.g., acylation, sulfonylation) .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
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Key Observation : Hydrolysis rates depend on steric hindrance from the piperazine group .
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Utility : Carboxylic acid derivatives are intermediates for amide or peptide coupling .
Piperazine Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and salt-formation reactions.
Alkylation
Acylation
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation (0°C, 2 h) | Acetyl chloride, Et₃N | Ethyl 3-nitro-4-(4-acetylpiperazin-1-yl)benzoate | 68% |
Salt Formation
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acid treatment | HCl (gas), EtOAc | Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride | 95% |
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Significance : Piperazine derivatives enhance solubility and bioavailability for pharmaceutical applications .
Nucleophilic Aromatic Substitution (NAS)
The nitro group directs electrophilic attacks to specific positions, enabling regioselective modifications.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination (reflux) | Cl₂, FeCl₃ | Ethyl 3-nitro-4-piperazin-1-yl-5-chlorobenzoate | 60% |
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Limitation : Steric hindrance from the piperazine group reduces reaction efficiency at the 4-position .
Transesterification
The ethyl ester undergoes transesterification with alternative alcohols.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methanolysis (reflux) | MeOH, H₂SO₄ | Methyl 3-nitro-4-piperazin-1-ylbenzoate | 80% |
Photochemical Reactions
Ultraviolet irradiation induces nitro group rearrangement or degradation.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| UV light (254 nm, 6 h) | CH₃CN | Ethyl 3-oxo-4-piperazin-1-ylbenzoate | 45% |
Scientific Research Applications
Scientific Research Applications
Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride has several notable applications across different scientific domains:
Pharmaceutical Research
- Drug Development : This compound serves as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases. Its unique structural features allow it to interact with multiple biological targets, making it a valuable tool in pharmacological research .
- Antiviral Activity : Research has indicated that derivatives of this compound may inhibit viral replication, particularly against noroviruses. Studies have shown dose-dependent inhibitory effects on viral polymerases, highlighting its potential as an antiviral agent .
Chemical Biology
- Biochemical Probes : this compound is utilized as a biochemical probe to study interactions with various enzymes and receptors. These interactions can elucidate mechanisms of action for different biological pathways .
Antimicrobial Properties
- Broad-Spectrum Antibacterial Activity : The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This makes it a candidate for developing new antibiotics .
Case Study 1: Antiviral Efficacy
In a study evaluating compounds for their ability to inhibit human norovirus replication, this compound showed promising results with an IC50 value indicating effective inhibition at low concentrations. This suggests its potential application in antiviral drug development .
Case Study 2: Antibacterial Activity
A series of experiments tested the compound against various bacterial strains responsible for nosocomial infections. Results indicated that it exhibited potent antibacterial activity comparable to existing antibiotics, supporting its use in treating resistant infections .
Mechanism of Action
The mechanism of action of Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in these interactions, often acting as a binding site for various biological molecules. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s key differentiator is the combination of a nitro group and a piperazine moiety on the benzoate scaffold. Below is a comparative analysis of its structural analogs (Table 1):
Table 1: Structural Comparison of Ethyl 3-Nitro-4-Piperazin-1-ylbenzoate Hydrochloride and Analogs
| Compound Name | CAS Number | Substituents | Similarity Score* | Key Features |
|---|---|---|---|---|
| This compound | N/A | Nitro (C3), Piperazine (C4), HCl salt | Reference | Polar nitro group enhances reactivity; HCl improves solubility. |
| Ethyl 4-(4-methylpiperazin-1-yl)benzoate | 773137-71-6 | 4-Methylpiperazine (C4) | 1.00 | Methyl group reduces polarity; higher lipophilicity vs. nitro derivative. |
| Ethyl 3-(piperazin-1-yl)benzoate | 202262-40-6 | Piperazine (C3) | 0.98 | Piperazine at C3 may alter steric hindrance; lacks nitro group. |
| Methyl 4-(piperazin-1-yl)benzoate hydrochloride | 1269393-85-2 | Methyl ester, Piperazine (C4), HCl salt | 0.94 | Smaller ester group (methyl vs. ethyl) may affect metabolic stability. |
*Similarity scores derived from structural alignment algorithms .
Key Observations:
- Piperazine Positioning : Piperazine at C4 (vs. C3) optimizes spatial arrangement for receptor binding, as seen in kinase inhibitors like the H-series compounds (e.g., H-7 hydrochloride) .

- Salt Form : Hydrochloride salts, common in pharmaceuticals (e.g., pioglitazone hydrochloride ), improve bioavailability by enhancing aqueous solubility.
Pharmacological and Functional Comparisons
Piperazine-Containing Derivatives
Piperazine rings are prevalent in bioactive molecules due to their ability to modulate pharmacokinetics and receptor interactions. Examples include:
- H-Series Kinase Inhibitors (e.g., H-7 hydrochloride): Piperazine sulfonamides inhibit protein kinases, suggesting that the target compound’s piperazine moiety may similarly interact with enzymatic active sites .
- Ziprasidone Analogs : Piperazine-substituted benzisothiazoles (e.g., 3-piperazinyl-1,2-benzisothiazole hydrochloride) act as antipsychotics, highlighting the scaffold’s versatility in CNS drug design .
Nitro-Aromatic Compounds
Nitro groups are found in antibiotics (e.g., nitrofurantoin) and antiparasitics, where they participate in redox cycling. The nitro group in the target compound may confer antibacterial or antiproliferative activity, though this requires experimental validation .
Biological Activity
Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine moiety and a nitro group, which are critical for its biological interactions. The molecular formula is with a molecular weight of 303.74 g/mol. The presence of the nitro group contributes to its reactivity and potential as a pharmacological agent.
The mechanism of action involves the compound's interaction with various enzymes and receptors. The piperazine ring is particularly significant as it serves as a binding site for biological molecules, influencing the activity of these targets. This compound has been noted to modulate enzyme activities, potentially affecting pathways related to cancer therapy and antimicrobial action.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit anticancer activity . For instance, studies have demonstrated that certain piperazine derivatives can induce apoptosis in tumor cells, suggesting that this compound may possess similar properties . A notable study showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties . It has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. The dual inhibition of DNA gyrase and topoisomerase IV has been highlighted as a mechanism through which this compound can exert antibacterial effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-nitro-4-piperazin-1-ylbenzoate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where nitro and piperazine groups are introduced sequentially. Key steps include:
- Nitration : Introduce the nitro group using a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions.
- Piperazine Substitution : React the nitro intermediate with piperazine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours .
- Esterification : Ethyl ester formation via HCl-catalyzed ethanolysis of the carboxylic acid derivative .
- Yield Optimization : Use factorial design experiments to test variables like temperature, solvent polarity, and stoichiometric ratios. For example, higher piperazine equivalents (1.5–2.0 mol) improve substitution efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement, particularly to confirm piperazine ring conformation and nitro group orientation .
- NMR Spectroscopy : -NMR (DMSO-) shows distinct signals for the ethyl ester (δ 1.2–1.4 ppm, triplet) and piperazine protons (δ 2.5–3.5 ppm, multiplet). -NMR confirms the ester carbonyl at ~170 ppm .
- HPLC-PDA : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) and detect nitro-containing impurities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Acute Toxicity : Follow OSHA guidelines for acute oral toxicity testing (LD determination in rodent models) and skin irritation assays using reconstructed human epidermis models .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential HCl off-gassing during esterification .
Advanced Research Questions
Q. What isotopic labeling strategies are feasible for tracking metabolic pathways of this compound?
- Methodological Answer :
- -Labeling : Introduce at the ethyl group via -ethanol during esterification. Purify using preparative HPLC and validate via scintillation counting .
- -Labeling : Use -piperazine in the substitution step. Confirm isotopic incorporation via high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer .
- Applications : Track hepatic metabolism in vitro using hepatocyte models and LC-MS/MS to identify nitro-reduced metabolites .
Q. How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states. The nitro group’s electron-withdrawing effect lowers the activation energy for piperazine substitution at the 4-position .
- Molecular Dynamics (MD) : Simulate solvation effects in DMF to optimize reaction trajectories. Higher temperatures (100°C) reduce steric hindrance around the aromatic ring .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values using 3D tumor spheroids to mimic in vivo hypoxia, which may alter nitro group reduction kinetics .
- Pharmacokinetic Profiling : Compare plasma protein binding (PPB) using equilibrium dialysis. High PPB (>90%) in rodents may explain reduced efficacy in vivo vs. in vitro .
- Metabolite Identification : Use HRMS to detect species-specific metabolites (e.g., glutathione conjugates in rodents but not in human hepatocytes) .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Crystal Structure Analysis : SHELXL-refined data reveal intermolecular hydrogen bonds between the nitro group and adjacent piperazine N-H, suggesting rigidity that limits target binding.
- Derivative Design : Replace the ethyl ester with a methyl group to reduce steric bulk. Introduce electron-donating substituents (e.g., methoxy) at the 3-position to modulate nitro group reactivity .
- Docking Studies : Use AutoDock Vina to predict binding to nitroreductase enzymes. Derivatives with fluorinated esters show improved docking scores (ΔG < -8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

